1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one
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Overview
Description
1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-amino acid derivative, cyclization can be induced using reagents like thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3-methyl-4-phenylazetidin-2-one: A closely related compound with similar structural features.
1-tert-Butyl-3-methyl-4-phenylazetidin-2-ol: Another related compound with a hydroxyl group instead of a ketone.
Uniqueness
1-tert-Butyl-3-methyl-4-phenylazet-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl and phenyl groups can affect its steric and electronic properties, making it distinct from other azetidinones.
Properties
CAS No. |
827613-86-5 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-tert-butyl-3-methyl-4-phenylazet-2-one |
InChI |
InChI=1S/C14H17NO/c1-10-12(11-8-6-5-7-9-11)15(13(10)16)14(2,3)4/h5-9H,1-4H3 |
InChI Key |
BXOKZUVKRSHDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C1=O)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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